![molecular formula C17H17ClF4N4O5S B1680489 Saflufenacil CAS No. 372137-35-4](/img/structure/B1680489.png)
Saflufenacil
Overview
Description
Saflufenacil is an organic compound of the pyrimidinedione chemical class used as an herbicide . It acts by inhibiting the enzyme protoporphyrinogen oxidase to control broadleaf weeds in crops including soybeans and corn .
Synthesis Analysis
There are several papers discussing the synthesis of Saflufenacil. For instance, a paper titled “Efficient and Practical Synthesis of Saflufenacil” provides a detailed process . Another paper titled “New and convergent synthesis of saflufenacil” describes a practical and large-scale synthesis of Saflufenacil .Molecular Structure Analysis
Saflufenacil has a molecular formula of C17H17ClF4N4O5S . Its molecular weight is 500.9 g/mol . The structure of Saflufenacil includes a pyrimidinedione ring, a benzoyl group, and a sulfamide group .Chemical Reactions Analysis
A study titled “Simultaneous determination of saflufenacil and three metabolites in five agriculture products using liquid chromatography—Tandem mass spectrometry” discusses the chemical reactions involving Saflufenacil .Physical And Chemical Properties Analysis
Saflufenacil is considered a strong reducing agent and should not be mixed with or stored near strong oxidizers . It does not react with water or with reducing agents .Scientific Research Applications
Weed Control Efficacy with Adjuvants
Saflufenacil has been studied for its efficacy on fall-emerging weeds when used with adjuvants. Research indicates that the choice of adjuvant can significantly influence the herbicide’s performance .
Selectivity in Maize
Studies have shown that Saflufenacil, applied alone or mixed with glyphosate, is selective in maize. It is effective in controlling volunteer soybeans and managing glyphosate-tolerant and resistant species .
Maximum Residue Limits (MRLs) and Dietary Risk Assessment
The European Food Safety Authority (EFSA) has assessed the MRLs for Saflufenacil and conducted a dietary risk assessment for its use on various crops, ensuring food safety standards are met .
Mechanism of Selectivity and Biokinetic Properties
Research has been conducted on Saflufenacil’s biokinetic properties and its mechanism of selectivity as a protoporphyrinogen IX oxidase (PPO) inhibiting herbicide, particularly for preplant burndown and selective dicot weed control in crops like corn .
Combination with Glyphosate for Resistant Biotypes
Studies have evaluated the combination of glyphosate and Saflufenacil for controlling glyphosate-resistant (GR) and glyphosate-sensitive (GS) biotypes, finding that certain combinations offer improved control over individual applications .
Control of Glyphosate-Resistant Horseweed
Research has focused on the efficacy of Saflufenacil for controlling glyphosate-resistant horseweed in soybean, considering factors like plant height, density, and time of day at application .
Future Directions
The demand for Saflufenacil is expected to increase in the future owing to the rising demand for agricultural productivity and the development of newer and eco-friendly herbicides . The Saflufenacil market is anticipated to undergo substantial growth driven by increasing demand, technological advancements, and changing consumer preferences .
properties
IUPAC Name |
2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF4N4O5S/c1-8(2)25(4)32(30,31)23-15(28)9-5-12(11(19)6-10(9)18)26-14(27)7-13(17(20,21)22)24(3)16(26)29/h5-8H,1-4H3,(H,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHDVXLWBQYPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF4N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058072 | |
Record name | Saflufenacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Saflufenacil | |
CAS RN |
372137-35-4 | |
Record name | Saflufenacil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372137-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saflufenacil [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372137354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saflufenacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAFLUFENACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189U20M808 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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